![molecular formula C16H12FN3O3S B2884768 4-fluoro-N-[3-(2-pyrazinyloxy)phenyl]benzenesulfonamide CAS No. 866157-07-5](/img/structure/B2884768.png)
4-fluoro-N-[3-(2-pyrazinyloxy)phenyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N-[3-(2-pyrazinyloxy)phenyl]benzenesulfonamide, also known as FPB, is a compound with the CAS Number: 866157-07-5 . It has a molecular weight of 345.35 and the IUPAC name is 4-fluoro-N-[3-(2-pyrazinyloxy)phenyl]benzenesulfonamide . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 4-fluoro-N-[3-(2-pyrazinyloxy)phenyl]benzenesulfonamide is 1S/C16H12FN3O3S/c17-12-4-6-15 (7-5-12)24 (21,22)20-13-2-1-3-14 (10-13)23-16-11-18-8-9-19-16/h1-11,20H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 345.35 . The InChI code, which represents its molecular structure, is 1S/C16H12FN3O3S/c17-12-4-6-15 (7-5-12)24 (21,22)20-13-2-1-3-14 (10-13)23-16-11-18-8-9-19-16/h1-11,20H .Wissenschaftliche Forschungsanwendungen
Synthesis and Bioactivity Studies
A series of benzenesulfonamides, including derivatives with structural similarities to 4-fluoro-N-[3-(2-pyrazinyloxy)phenyl]benzenesulfonamide, have been synthesized and evaluated for their potential in addressing medical challenges. These compounds have been assessed for their bioactivity, particularly for cytotoxicity, tumor specificity, and enzyme inhibition capabilities.
Carbonic Anhydrase Inhibition and Cytotoxicity : Some sulfonamides demonstrated strong inhibition of human carbonic anhydrase isoforms, which are implicated in various physiological and pathological processes. Notably, derivatives with trimethoxy and hydroxy substituents exhibited significant cytotoxic activities, suggesting their potential for anti-tumor applications (Gul et al., 2016).
Fluorometric Sensing for Heavy Metals : Pyrazoline-based sulfonamides have been developed as fluorometric "turn-off" sensors for detecting heavy metal ions like mercury (Hg2+), demonstrating high selectivity and sensitivity. This application is crucial for environmental monitoring and safety (Bozkurt & Gul, 2018).
Cyclooxygenase-2 Inhibition : Research has synthesized 1,5-diarylpyrazoles with substituted benzenesulfonamide moieties, revealing their capacity to selectively inhibit cyclooxygenase-2 (COX-2). This is significant for developing anti-inflammatory agents with minimal gastrointestinal side effects (Pal et al., 2003).
Selective Sensing and Biological Evaluation
The exploration of sulfonamide derivatives extends to selective sensing and detailed biological evaluation, underscoring their utility in diverse scientific research applications.
Selective Sensing for Mercury Ions : A new pyrazoline derivative was identified as a highly selective and sensitive fluorescence probe for Hg2+ ion detection, applicable in practical environmental monitoring scenarios (Bozkurt & Gul, 2020).
Antidiabetic Agents Development : Fluorinated pyrazoles and benzenesulfonylurea/thiourea derivatives have been investigated as hypoglycemic agents. Their preliminary biological screening revealed significant antidiabetic activity, indicating their potential as leads for future drug discovery (Faidallah et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-fluoro-N-(3-pyrazin-2-yloxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O3S/c17-12-4-6-15(7-5-12)24(21,22)20-13-2-1-3-14(10-13)23-16-11-18-8-9-19-16/h1-11,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNQUKPSFGRUGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CN=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-[3-(2-pyrazinyloxy)phenyl]benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

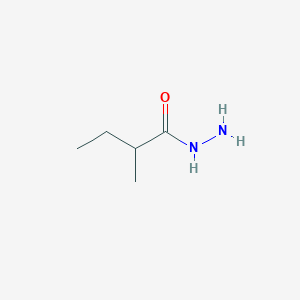
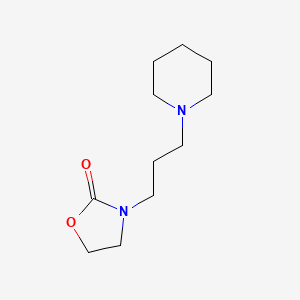
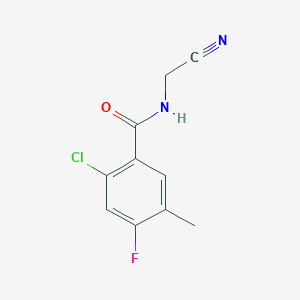
![1-(5-chloro-2-methylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2884689.png)
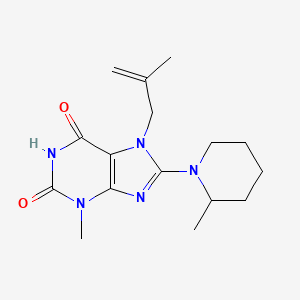
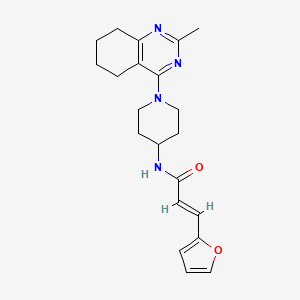
![N-[8-methyl-3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2884694.png)
![N-[1-(1-Adamantyl)ethyl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2884696.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2884697.png)
![6-Benzyl-2-(2-(4-chlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2884699.png)
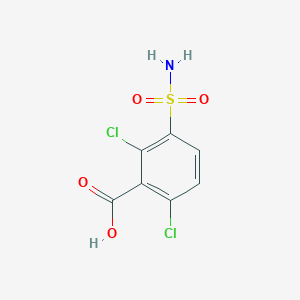
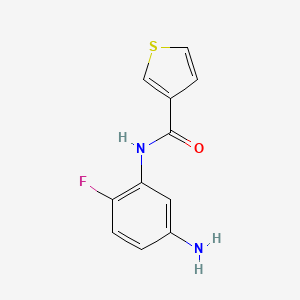
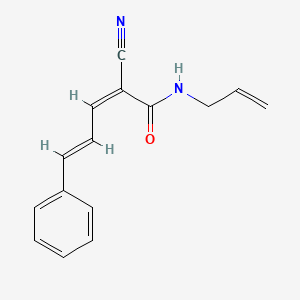
![[1-(2-fluoroethyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B2884707.png)